molecular formula C12H18N2O2S B8722802 ethyl 2-(cyclohexylamino)-1,3-thiazole-4-carboxylate

ethyl 2-(cyclohexylamino)-1,3-thiazole-4-carboxylate

Cat. No.: B8722802
M. Wt: 254.35 g/mol
InChI Key: PFTQMQXQMMGXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(cyclohexylamino)-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(cyclohexylamino)-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl 2-bromo-1,3-thiazole-4-carboxylate with cyclohexylamine. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the cyclohexylamino group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(cyclohexylamino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 2-(cyclohexylamino)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of ethyl 2-(cyclohexylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the cyclohexylamino group can enhance the binding affinity of the compound to its target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate
  • Ethyl 2-(phenylamino)-1,3-thiazole-4-carboxylate
  • Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate

Uniqueness

Ethyl 2-(cyclohexylamino)-1,3-thiazole-4-carboxylate is unique due to the presence of the cyclohexylamino group, which imparts distinct steric

Properties

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35 g/mol

IUPAC Name

ethyl 2-(cyclohexylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H18N2O2S/c1-2-16-11(15)10-8-17-12(14-10)13-9-6-4-3-5-7-9/h8-9H,2-7H2,1H3,(H,13,14)

InChI Key

PFTQMQXQMMGXHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The reaction described in Preparation 42 was repeated, but using 17 g of cyclohexylthiourea, 22 g of ethyl bromopyruvate and 200 ml of ethanol, giving the title compound as a yellow oil.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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